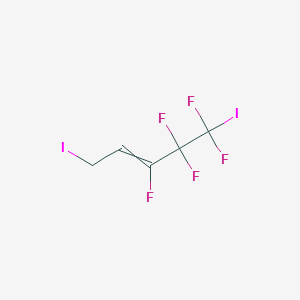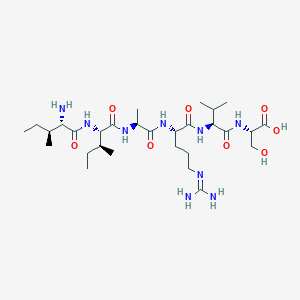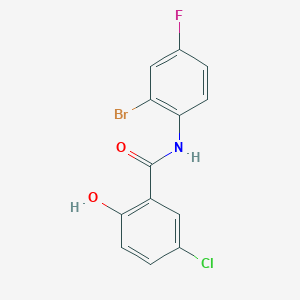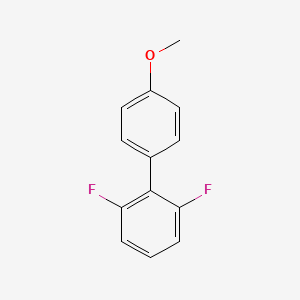
1,1'-Biphenyl, 2,6-difluoro-4'-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Biphenyl, 2,6-difluoro-4’-methoxy- is a biphenyl derivative characterized by the presence of two fluorine atoms at the 2 and 6 positions and a methoxy group at the 4’ position. Biphenyl compounds are known for their structural versatility and are widely used in various fields, including medicinal chemistry, materials science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,6-difluoro-4’-methoxy- typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Aryl halide (e.g., 2,6-difluoroiodobenzene), organoboron compound (e.g., 4-methoxyphenylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: Typically, a polar aprotic solvent such as dioxane or DMF.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but is generally between 12-24 hours.
Industrial Production Methods
Industrial production of 1,1’-Biphenyl, 2,6-difluoro-4’-methoxy- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,1’-Biphenyl, 2,6-difluoro-4’-methoxy- undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of electron-donating and electron-withdrawing groups, the compound can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can target the biphenyl core.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3) are commonly used.
Oxidation: Oxidizing agents like KMnO4 or CrO3 can be employed.
Nucleophilic Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Electrophilic Substitution: Products include nitro, halogenated, or sulfonated derivatives.
Oxidation: Products include quinones or carboxylic acids.
Nucleophilic Substitution: Products include substituted biphenyl derivatives with various functional groups.
科学的研究の応用
1,1’-Biphenyl, 2,6-difluoro-4’-methoxy- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 1,1’-Biphenyl, 2,6-difluoro-4’-methoxy- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s electronic properties and reactivity.
類似化合物との比較
Similar Compounds
1,1’-Biphenyl, 2,4-difluoro-4’-methoxy-: Similar structure but with different fluorine substitution pattern.
1,1’-Biphenyl, 4,4’-difluoro-: Lacks the methoxy group, affecting its reactivity and applications.
2-(Fluoromethoxy)-4’-(S-methanesulfonimidoyl)-1,1’-biphenyl: Contains additional functional groups, leading to different biological activities.
Uniqueness
1,1’-Biphenyl, 2,6-difluoro-4’-methoxy- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various applications, from materials science to drug development.
特性
CAS番号 |
717101-32-1 |
|---|---|
分子式 |
C13H10F2O |
分子量 |
220.21 g/mol |
IUPAC名 |
1,3-difluoro-2-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H10F2O/c1-16-10-7-5-9(6-8-10)13-11(14)3-2-4-12(13)15/h2-8H,1H3 |
InChIキー |
DTYFOFFVDCRHOC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C(C=CC=C2F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Bromopyridin-4-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14229925.png)
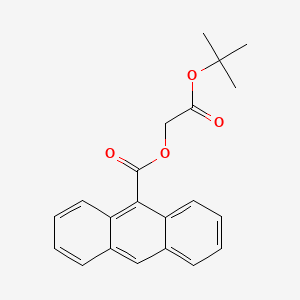
![2-Bromo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole](/img/structure/B14229932.png)
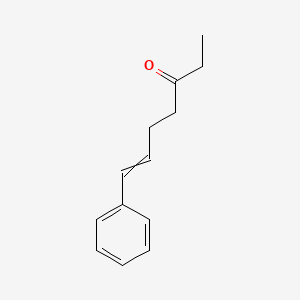
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-4-carboxamide](/img/structure/B14229944.png)

![1,3-Bis[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14229964.png)
methanone](/img/structure/B14229968.png)

![(5S,6R)-1-Iodo-5,6-bis[(2-methoxyethoxy)methoxy]cyclohex-1-ene](/img/structure/B14229972.png)
